3-(Trifluoromethyl)isoxazolo[5,4-b]pyridin-4-ol
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Overview
Description
3-(Trifluoromethyl)isoxazolo[5,4-b]pyridin-4-ol is a chemical compound with the molecular formula C7H3F3N2O2 and a molecular weight of 204.11 g/mol . This compound is part of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 3-(Trifluoromethyl)isoxazolo[5,4-b]pyridin-4-ol typically involves the reaction of appropriate pyridine derivatives with trifluoromethylating agents under controlled conditions. One common method includes the cyclization of pyridine derivatives with trifluoromethylated precursors in the presence of a base . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
3-(Trifluoromethyl)isoxazolo[5,4-b]pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like ethanol or dimethyl sulfoxide.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. .
Scientific Research Applications
3-(Trifluoromethyl)isoxazolo[5,4-b]pyridin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research explores its potential as a therapeutic agent for various diseases due to its unique chemical properties.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)isoxazolo[5,4-b]pyridin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, allowing it to modulate biological pathways effectively. The compound may inhibit or activate specific enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
3-(Trifluoromethyl)isoxazolo[5,4-b]pyridin-4-ol can be compared with other similar compounds, such as:
3-Methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one: This compound has a similar structure but differs in the position of the methyl group.
N-(4-Chlorophenyl)-2-(oxazolo[5,4-b]pyridin-2-yl)benzamide: This compound contains a chlorophenyl group and is used in different applications.
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound is used as an intermediate in the synthesis of crop-protection products.
Properties
IUPAC Name |
3-(trifluoromethyl)-7H-[1,2]oxazolo[5,4-b]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2O2/c8-7(9,10)5-4-3(13)1-2-11-6(4)14-12-5/h1-2H,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGUEIOXDHKDHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C(=NO2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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